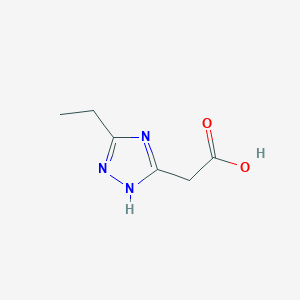

(5-Ethyl-4H-1,2,4-triazol-3-yl)acetic acid

Description

Properties

IUPAC Name |

2-(3-ethyl-1H-1,2,4-triazol-5-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-2-4-7-5(9-8-4)3-6(10)11/h2-3H2,1H3,(H,10,11)(H,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDYOKCOSDFEZDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NNC(=N1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing (5-Ethyl-4H-1,2,4-triazol-3-yl)acetic acid involves the reaction of 1-(4-amino-1H-1,2,4-triazol-3-yl)ethanone with sodium cyanate, followed by heating to form the triazole derivative. The final product is obtained through acid hydrolysis .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process.

Chemical Reactions Analysis

Types of Reactions

(5-Ethyl-4H-1,2,4-triazol-3-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding triazole derivatives with different oxidation states.

Reduction: Reduction reactions can yield different reduced forms of the triazole ring.

Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring acts as a nucleophile.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole hydrides.

Scientific Research Applications

(5-Ethyl-4H-1,2,4-triazol-3-yl)acetic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex triazole derivatives.

Industry: It is used in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (5-Ethyl-4H-1,2,4-triazol-3-yl)acetic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. This interaction can disrupt various biological pathways, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Variations on the Triazole Ring

a. Alkyl Substituents

- Ethyl vs. n-Propyl: Compound 8a (2-((5-Bromo-4-ethyl-4H-1,2,4-triazol-3-yl)thio)acetic acid) and 8b (n-propyl variant) demonstrate that increasing alkyl chain length (ethyl → n-propyl) elevates melting points (136–138°C → 143–145°C).

Butan-2-yl Substituent :

b. Aromatic and Heterocyclic Substituents

Phenyl and Thiophene :

- Compounds like 1.1 (thiophen-3-ylmethyl) and 1.2 (phenyl) exhibit higher sulfur content (25.11% and 19.35%, respectively), which may enhance lipophilicity and binding to sulfur-rich biological targets.

- The target compound lacks aromatic substituents, suggesting a simpler pharmacokinetic profile with fewer metabolic liabilities.

Brominated Derivatives :

Functional Group Modifications

a. Acetic Acid Linkage

- Direct Attachment vs. Thioether Linkage :

- The target compound’s acetic acid is directly bonded to the triazole, whereas analogs like 8a and Lesinurad feature a thioether bridge (e.g., -S-CH2-COOH) . The thioether increases molecular flexibility but introduces susceptibility to oxidation.

- Direct attachment may enhance rigidity and stability, favoring interactions with polar biological targets.

b. Amino and Hydroxy Substituents

Pharmacological and Toxicological Insights

- The target compound’s lack of bulky aromatic groups (e.g., naphthalene in Lesinurad) may redirect its activity toward other targets.

Toxicity Predictions :

- Computational toxicity assessments for 2-((5-(2,4-dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetic acids suggest that methoxy groups reduce acute toxicity. The ethyl group in the target compound may similarly lower toxicity compared to halogenated analogs.

Biological Activity

(5-Ethyl-4H-1,2,4-triazol-3-yl)acetic acid is a triazole derivative that has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, biological applications, and relevant research findings.

Overview of the Compound

This compound is characterized by its unique substitution pattern, which influences its reactivity and biological activity. Triazoles are known for their role in medicinal chemistry, particularly in developing antimicrobial and anticancer agents. The compound's structure includes an ethyl group that enhances its solubility and stability in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Binding Affinity : Similar compounds have shown high affinity for multiple receptors, indicating potential therapeutic uses.

- Biochemical Pathways : The compound may influence several pathways, including those involved in inflammation and cell proliferation. Research indicates that triazole derivatives often exhibit antiviral, anti-inflammatory, anticancer, and antioxidant properties .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. In studies comparing its efficacy to standard antibiotics:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Comparison to Standard |

|---|---|---|

| E. faecalis | 40 µg/mL | Comparable to ceftriaxone |

| P. aeruginosa | 50 µg/mL | Comparable to ceftriaxone |

| S. typhi | 30 µg/mL | Comparable to ceftriaxone |

| K. pneumoniae | 19 µg/mL | Comparable to ceftriaxone |

These findings suggest that the compound could serve as a potential alternative or adjunct to existing antibiotics .

Anticancer Activity

The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. Research indicates that it can induce apoptosis and inhibit cell growth:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 225 | Induction of apoptosis |

| HeLa (Cervical) | 150 | Cell cycle arrest |

The results indicate that this compound may be effective against certain types of cancer cells by disrupting their normal growth patterns .

Anti-inflammatory Activity

The compound has shown promise in reducing inflammation markers such as IL-6 and TNF-α in vitro. In one study:

| Compound | IL-6 Inhibition (%) | TNF-α Inhibition (%) |

|---|---|---|

| (5-Ethyl-Triazole) | 89 | 78 |

This suggests potential applications in treating inflammatory diseases .

Case Studies

Several studies have explored the biological activity of triazole derivatives similar to this compound:

- Antimicrobial Efficacy : A study demonstrated that triazole derivatives exhibited significant antimicrobial activity against resistant strains of bacteria.

- Anticancer Properties : Research involving MCF-7 breast cancer cells showed that treatment with (5-Ethyl-Triazole) resulted in a notable decrease in cell viability and increased apoptosis markers.

- Inflammation Reduction : In animal models, triazole derivatives were effective in reducing inflammation-related symptoms and markers.

Q & A

Q. What are the established synthetic methodologies for preparing (5-Ethyl-4H-1,2,4-triazol-3-yl)acetic acid and its derivatives?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, derivatives are prepared by heating 5-substituted-4H-1,2,4-triazole-3-thiones with chloroacetic acid in an alkaline medium (e.g., NaOH) under reflux conditions. The reaction proceeds via thiolate intermediate formation, followed by alkylation . Structural confirmation involves elemental analysis, IR spectroscopy (to confirm carboxylate and triazole ring vibrations), and thin-layer chromatography (TLC) to verify purity .

Q. How is the structural integrity of this compound validated experimentally?

Key methods include:

- Elemental analysis : To confirm empirical formulas.

- IR spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, N–H stretches in the triazole ring).

- ¹H NMR : Assigns proton environments (e.g., ethyl group protons at δ ~1.2–1.4 ppm, methylene protons adjacent to the triazole ring at δ ~3.8–4.2 ppm).

- X-ray crystallography : Programs like SHELXL or SHELXTL are used for single-crystal refinement to resolve bond lengths and angles .

Q. What analytical techniques ensure purity and stability of the compound during storage?

Purity is assessed via TLC or HPLC with UV detection. Stability studies involve accelerated degradation under stress conditions (e.g., heat, light, acidic/alkaline hydrolysis). Mass balance calculations (sum of main compound and degradation products) confirm stability, with deviations >2% prompting reformulation .

Advanced Research Questions

Q. How can synthetic routes be optimized to enhance yield or introduce specific functional groups?

- Microwave-assisted synthesis : Reduces reaction time and improves yield compared to conventional heating .

- Esterification : Reacting the carboxylic acid with alcohols (e.g., methanol, ethanol) in the presence of H₂SO₄ forms esters, which prolong biological activity by reducing acidity .

- Metal salt formation : Adding metal sulfates (e.g., CuSO₄, ZnSO₄) to sodium/potassium salts of the acid generates complexes with enhanced solubility or bioactivity .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory effects)?

- Dose-response studies : Establish concentration-dependent activity thresholds.

- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., methoxy vs. ethyl groups on the triazole ring) on bioactivity. For example, 3,4-dimethoxyphenyl derivatives show higher antimicrobial activity than 2,4-substituted analogs .

- In silico modeling : Tools like molecular docking predict binding affinities to target enzymes (e.g., fungal CYP51 for antifungals) .

Q. How can computational tools predict toxicity or pharmacokinetic properties of novel derivatives?

- QSAR models : Correlate molecular descriptors (e.g., logP, polar surface area) with acute toxicity data.

- ADMET prediction software : Tools like SwissADME estimate bioavailability, blood-brain barrier penetration, and cytochrome P450 interactions .

Q. What experimental approaches validate the mechanism of action in biological assays?

- Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., dihydrofolate reductase for antimicrobial activity).

- Reactive oxygen species (ROS) scavenging : Use in vitro superoxide dismutase (SOD) mimicry assays for anti-inflammatory potential .

- Gene expression profiling : RNA sequencing identifies pathways modulated by the compound in cell lines .

Q. How are crystallographic data discrepancies resolved during structure refinement?

- SHELX software suite : SHELXL refines structures using high-resolution data, while SHELXE resolves phase problems in experimental phasing.

- ORTEP-3 : Visualizes thermal ellipsoids to identify disordered regions requiring constrained refinement .

Methodological Challenges and Solutions

Q. What steps ensure reproducibility in synthetic protocols across laboratories?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.